molecular formula C11H15N3O B2701935 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034418-98-7

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2701935
CAS No.: 2034418-98-7
M. Wt: 205.261
InChI Key: CEKWJGYKCYAQCW-UHFFFAOYSA-N
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Description

5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure This compound is notable for its unique combination of a pyrimidine ring and a bicyclo[221]heptane framework, which imparts distinct chemical and biological properties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyrimidine precursor. One common method involves the Diels-Alder reaction, where a furan derivative reacts with an appropriate dienophile to form the bicyclic structure . The pyrimidine ring is then introduced through a series of substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the cyclization steps. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bicyclic framework, potentially opening the oxabicyclo ring.

    Substitution: The pyrimidine ring can participate in various substitution reactions, such as halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction may produce ring-opened derivatives. Substitution reactions typically result in variously substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[221]heptane is used as a building block for synthesizing more complex molecules

Biology

The compound’s biological activity is of significant interest. It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleotide synthesis. This makes it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an antiviral or anticancer agent. Its ability to interact with biological macromolecules, such as DNA and proteins, underpins its therapeutic potential.

Industry

Industrially, the compound can be used in the synthesis of polymers and advanced materials. Its bicyclic structure imparts rigidity and stability, making it useful in creating materials with specific mechanical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(4,6-Dimethylpyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane: Lacks the oxygen atom in the bicyclic structure, which can affect its reactivity and biological activity.

    5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[3.2.1]octane: Features a larger bicyclic framework, which may influence its steric properties and interactions with biological targets.

Uniqueness

The presence of both an oxygen and nitrogen atom in the bicyclic structure of 5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane distinguishes it from similar compounds. This unique combination can enhance its ability to form hydrogen bonds and interact with various molecular targets, potentially increasing its efficacy in biological applications.

Properties

IUPAC Name

5-(4,6-dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-7-3-8(2)13-11(12-7)14-5-10-4-9(14)6-15-10/h3,9-10H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKWJGYKCYAQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CC2CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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